molecular formula C7H15NS B1592928 N-methyl-1-(thian-4-yl)methanamine CAS No. 950603-22-2

N-methyl-1-(thian-4-yl)methanamine

Cat. No. B1592928
M. Wt: 145.27 g/mol
InChI Key: FPKJBESBCAZWPI-UHFFFAOYSA-N
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Description

“N-methyl-1-(thian-4-yl)methanamine” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular formula of “N-methyl-1-(thian-4-yl)methanamine” is C7H15NS . The molecular weight is 145.27 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-1-(thian-4-yl)methanamine” are not well-documented. The molecular weight is 145.27 g/mol and the molecular formula is C7H15NS .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have synthesized and characterized various novel compounds involving structures similar to N-methyl-1-(thian-4-yl)methanamine, indicating its relevance in the development of new materials and chemical entities. For example, Zhai Zhi-we reported on the synthesis and characterization of a novel 1,3-Dithiolane Compound, showcasing its structural properties through NMR and X-ray diffraction analyses, indicating potential applications in materials science and organic synthesis (Zhai Zhi-we, 2014).

Applications in Drug Discovery and Biochemistry

Compounds related to N-methyl-1-(thian-4-yl)methanamine have been explored for their potential in drug discovery and biochemical research. For instance, the study of hexahydro-2H-thieno[2,3-c]pyrrole derivatives as low molecular weight polar scaffolds in the search for new drugs illustrates the compound's relevance in medicinal chemistry. These scaffolds could be utilized to generate libraries of 3D-shaped molecules for drug discovery (Vladimir S. Yarmolchuk et al., 2011).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of quinoline derivatives carrying 1,2,3-triazole moiety, derived from similar chemical structures, indicate the potential of such compounds in developing new antibacterial and antifungal agents. Preliminary screening showed that most of these compounds demonstrated moderate to very good antibacterial and antifungal activities (K D Thomas et al., 2010).

Environmental and Material Science Applications

Research into the utilization of N-methyl compounds for growth and methane formation by Methanosarcina barkeri highlights the environmental significance of these compounds. This study suggests potential applications in biotechnology and environmental science, particularly in biogas production and understanding microbial metabolism (H. Hippe et al., 1979).

Photophysical Properties and Imaging

Studies on the photophysical properties of complexes involving similar structures have revealed applications in cellular imaging and photocytotoxicity, demonstrating the versatility of these compounds in bioimaging and therapeutic contexts. For example, Iron(III) catecholates studies have shown unprecedented photocytotoxicity in red light, suggesting potential applications in light-based therapies (Uttara Basu et al., 2014).

properties

IUPAC Name

N-methyl-1-(thian-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-8-6-7-2-4-9-5-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKJBESBCAZWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640348
Record name N-Methyl-1-(thian-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(thian-4-yl)methanamine

CAS RN

950603-22-2
Record name N-Methyl-1-(thian-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(thian-4-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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